molecular formula C12H8ClFO B8031746 1-Chloro-2-(3-fluorophenoxy)benzene

1-Chloro-2-(3-fluorophenoxy)benzene

Cat. No.: B8031746
M. Wt: 222.64 g/mol
InChI Key: HZCXASSKTXZFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(3-fluorophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈ClFO It is a chlorinated and fluorinated derivative of benzene, characterized by the presence of a chlorine atom at the first position and a 3-fluorophenoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(3-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. In this case, the reaction would involve the coupling of 1-chloro-2-iodobenzene with 3-fluorophenylboronic acid under mild conditions, such as in the presence of a base like potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-fluorophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydro derivatives and other reduced forms.

Scientific Research Applications

1-Chloro-2-(3-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(3-fluorophenoxy)benzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(4-fluorophenoxy)benzene
  • 1-Chloro-2-(2-fluorophenoxy)benzene
  • 1-Bromo-2-(3-fluorophenoxy)benzene

Uniqueness

1-Chloro-2-(3-fluorophenoxy)benzene is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its similar compounds.

Properties

IUPAC Name

1-chloro-2-(3-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXASSKTXZFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.